

Technical Sourcing Guide: 7-Cyano-2-methylbenzothiazole

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Compound of Interest

Compound Name: 7-Cyano-2-methylbenzothiazole

CAS No.: 1261563-44-3

Cat. No.: B1407285

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CAS Registry Number: 1261563-44-3 Formula: C₉H₆N₂S Molecular Weight: 174.22 g/mol

Executive Summary

This guide addresses the commercial sourcing, quality validation, and technical handling of **7-Cyano-2-methylbenzothiazole**. This compound is a specialized heterocyclic building block used primarily in medicinal chemistry for the synthesis of kinase inhibitors and advanced pharmacophores.

CRITICAL DISTINCTION: Researchers must NOT confuse this compound with 2-Cyano-6-hydroxybenzothiazole (CAS 103982-71-4), which is the standard precursor for Firefly Luciferin (D-Luciferin) synthesis.

- Target Molecule (CAS 1261563-44-3): Cyano group at C7, Methyl at C2. Used for drug discovery scaffolds.
- Luciferin Precursor: Cyano group at C2, Hydroxyl at C6.^[1] Used for bioluminescence.^{[1][2][3]}

Failure to distinguish between these isomers will result in total experimental failure for bioluminescence assays.

Part 1: Chemical Profile & Criticality

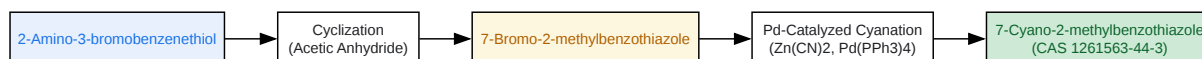
Structural Analysis

The **7-cyano-2-methylbenzothiazole** scaffold features a fused benzene and thiazole ring system. The positioning of the nitrile group at C7 is synthetically challenging compared to the more common C2 or C6 positions, making this a "high-value" intermediate.

- **Core Reactivity:** The C2-methyl group is activated by the benzothiazole ring, allowing for condensation reactions (e.g., with aldehydes to form styryl dyes). The C7-cyano group serves as a versatile handle for hydrolysis (to carboxylic acids), reduction (to amines), or tetrazole formation.

Retrosynthetic Pathway

Understanding the synthesis is crucial for evaluating supplier quality. The most robust route typically involves palladium-catalyzed cyanation of the 7-bromo precursor.



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Figure 1: Likely industrial synthesis route.[4] Residual palladium or zinc are common impurities.

Part 2: Sourcing Landscape

The commercial availability of CAS 1261563-44-3 is limited compared to its 6-substituted isomers. It is classified as a Tier 2/3 Building Block, meaning it is often made-to-order rather than kept in high stock.

Supplier Categorization

Supplier Tier	Recommended Vendors	Typical Pack Size	Lead Time	Purity Risk
Tier 1 (Catalog)	AK Scientific (Cat# 1583DZ)	100mg - 1g	1-2 Weeks	Low
Tier 2 (Aggregators)	ChemSrc (Network), Dayang Chem	1g - 1kg	2-4 Weeks	Medium
Tier 3 (Custom)	WuXi AppTec, Enamine, Combi- Blocks	>10g	4-8 Weeks	Low

Sourcing Strategy

- For Screening (<1g): Purchase directly from AK Scientific. They are the most reliable catalog source identified with specific listing for this CAS.
- For Scale-Up (>10g): Do not buy multiple 1g bottles. Contact Enamine or Combi-Blocks for a custom quote. Even if not in the catalog, they routinely synthesize benzothiazoles and can produce this via the 7-bromo route (which they likely stock).

Part 3: Quality Control & Validation

Because this compound is often synthesized via metal catalysis (Pd/Cu), purity analysis is non-negotiable.

Self-Validating QC Protocol

1. Proton NMR (¹H-NMR) in CDCl₃

- Diagnostic Signal 1: A sharp singlet at ~2.8-2.9 ppm corresponding to the C2-Methyl group.
- Diagnostic Signal 2: The aromatic region (7.5 - 8.5 ppm) must integrate to exactly 3 protons.
- Red Flag: If you see a singlet at ~4.0 ppm, it indicates O-methylation (impurity from incorrect starting materials).

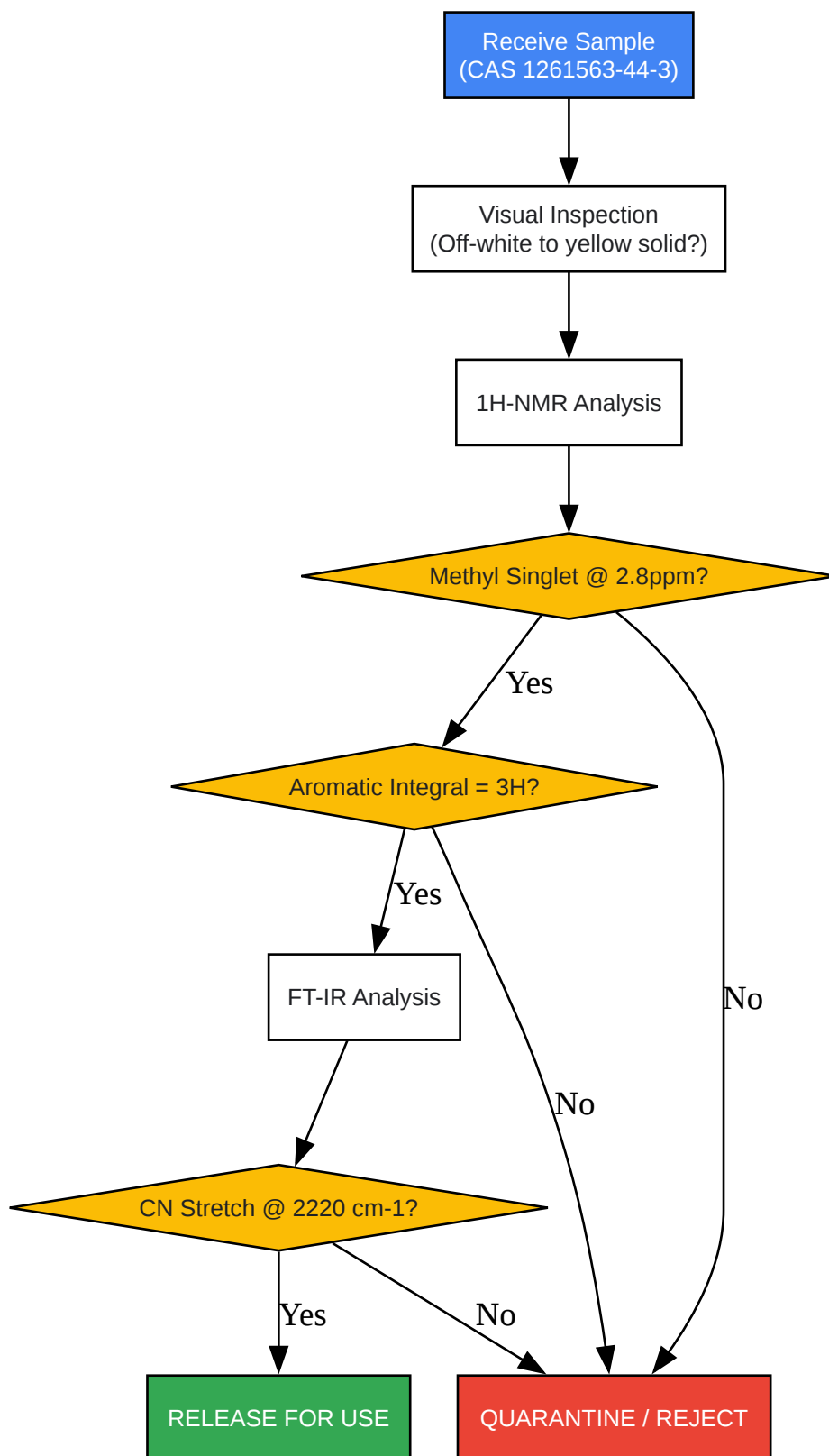
2. Infrared Spectroscopy (FT-IR)

- Checkpoint: Look for the sharp, distinct Nitrile () stretch at 2220–2230 cm^{-1} .
- Failure Mode: Absence of this peak suggests hydrolysis to the amide or acid (common in old samples).

3. LC-MS Purity Check

- Target Mass: $[\text{M}+\text{H}]^+ = 175.22$.
- Impurity Watch: Check for $\text{M}^+ = 227/229$ (unreacted 7-bromo precursor).

QC Decision Workflow



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Figure 2: Quality Assurance decision tree. Strict adherence prevents downstream synthesis failure.

Part 4: Handling & Storage

Benzonitriles are generally stable, but the C2-methyl group on a benzothiazole is slightly acidic and prone to oxidation or condensation if mishandled.

- Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen).
- Moisture Sensitivity: The nitrile group can hydrolyze to the amide (CONH₂) if exposed to moisture and acid/base traces over time. Desiccate strictly.
- Safety: Treat as a potential cyanide source under extreme metabolic or combustion conditions. Use standard PPE.

References

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